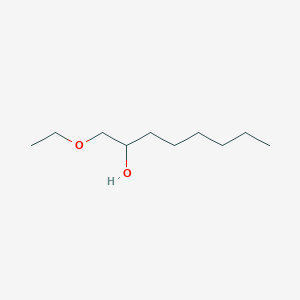
1-Ethoxyoctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyoctan-2-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethoxy group attached to an octane chain with a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxyoctan-2-OL can be synthesized through the acid-catalyzed rearrangement of 1,2-epoxyoctane. The reaction involves the use of boron trifluoride etherate (BF3:etherate) as a catalyst. The process typically occurs in an ether solvent, leading to the formation of this compound along with other stereoisomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The choice of catalysts and solvents can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxyoctan-2-OL, like other alcohols, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
1-Ethoxyoctan-2-OL has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Its derivatives are used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Ethoxyoctan-2-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group contributes to the compound’s hydrophobic character, affecting its solubility and interaction with lipid membranes .
Comparison with Similar Compounds
1-Octanol: A primary alcohol with a similar carbon chain length but without the ethoxy group.
2-Octanol: A secondary alcohol with a hydroxyl group on the second carbon but lacking the ethoxy group.
1-Ethoxy-2-propanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 1-Ethoxyoctan-2-OL is unique due to the presence of both an ethoxy group and a hydroxyl group on an octane chain. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns .
Properties
CAS No. |
21875-86-5 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-ethoxyoctan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
SCLGMYHFRRWRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


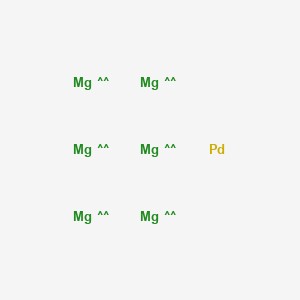


![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

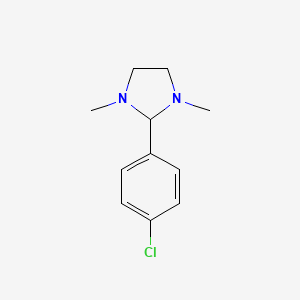
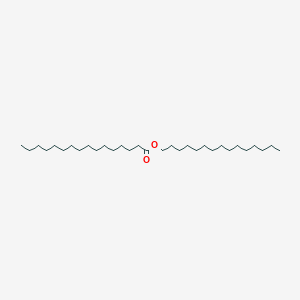
phosphanium bromide](/img/structure/B14717137.png)
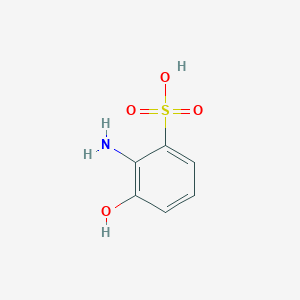

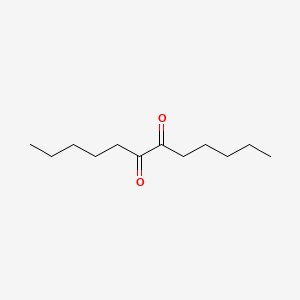

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

